BenchChemオンラインストアへようこそ!

[(3R)-oxan-3-yl]methanamine hydrochloride

Renin Inhibitors Medicinal Chemistry Oral Bioavailability

Enhance your chiral synthesis with (3R)-oxan-3-yl methanamine hydrochloride (97% purity). Proven scaffold to improve oral bioavailability (from <10% to >15%) over carbocyclic analogs for renin-targeted antihypertensives. Superior CNS MPO scores (LogP -0.16, TPSA 35.3 Ų) compared to lipophilic amines. Reliable (R)-configured stereocenter ensures predictable biological vectors and binding. Ideal for preclinical profiling and lead optimization.

Molecular Formula C6H14ClNO
Molecular Weight 151.63
CAS No. 2007916-32-5
Cat. No. B3114252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3R)-oxan-3-yl]methanamine hydrochloride
CAS2007916-32-5
Molecular FormulaC6H14ClNO
Molecular Weight151.63
Structural Identifiers
SMILESC1CC(COC1)CN.Cl
InChIInChI=1S/C6H13NO.ClH/c7-4-6-2-1-3-8-5-6;/h6H,1-5,7H2;1H/t6-;/m1./s1
InChIKeyADKXKWJPOISVRF-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-(Tetrahydro-2H-pyran-3-yl)methanamine HCl (CAS 2007916-32-5) Requires Chiral Specification in Your Next Procurement


[(3R)-oxan-3-yl]methanamine hydrochloride (CAS 2007916-32-5) is a chiral amine building block featuring a tetrahydropyran (oxane) ring with an (R)-configured stereocenter at the 3-position [1]. Its hydrochloride salt form (molecular weight 151.63 g/mol) is the preferred choice for laboratory handling and storage due to improved stability and solubility compared to the free base [2]. The compound is used as a versatile intermediate in organic synthesis and pharmaceutical development, particularly in applications requiring defined stereochemistry .

Avoid Procurement Pitfalls: The (3R)-Stereocenter Is Not Interchangeable with Racemic or (3S)-Counterparts


The (3R)-oxan-3-yl methanamine scaffold exhibits distinct biological and pharmacological profiles when compared to its (3S)-enantiomer or racemic mixture. In medicinal chemistry, the absolute stereochemistry at the 3-position dictates the three-dimensional orientation of the amine-bearing side chain, profoundly influencing molecular recognition, binding affinity, and downstream biological activity . Substituting the (3R)-isomer with the (3S)-form or a racemic mixture can lead to altered, diminished, or even opposite pharmacological effects, as demonstrated in the development of renin inhibitors where only the (R)-configuration at the tetrahydropyran ring contributed to the desired potency and selectivity [1].

Quantitative Evidence for Selecting (3R)-Oxan-3-yl Methanamine HCl over Analogs


Superior Oral Bioavailability in Renin Inhibitor Scaffolds: (R)-Tetrahydropyran Group vs. Cyclohexylmethyl

In a structure-guided optimization of nonpeptidic alkyl amine renin inhibitors, replacing the cyclohexylmethyl group occupying the S1 pocket with an (R)-(tetrahydropyran-3-yl)methyl group led to the discovery of clinical candidate VTP-27999. This compound exhibited significantly improved oral bioavailability compared to earlier cyclohexylmethyl-containing analogs, achieving >15% oral bioavailability across three preclinical species (rat, dog, and monkey) and good exposure in humans [1]. The cyclohexylmethyl analog lacked this level of oral exposure, underscoring the pharmacokinetic advantage conferred by the (R)-tetrahydropyran moiety.

Renin Inhibitors Medicinal Chemistry Oral Bioavailability

Differentiated Intracellular Accumulation and Renin Signaling Interference: VTP-27999 vs. Aliskiren

In a comparative study, VTP-27999 (which incorporates the (R)-tetrahydropyran-3-yl methylamine moiety) accumulated at higher levels in human mast cells (HMC-1) than the marketed renin inhibitor aliskiren. This allowed VTP-27999 to block intracellular renin at approximately five-fold lower medium concentrations than aliskiren [1]. Furthermore, VTP-27999—but not aliskiren—blocked renin's capacity to stimulate extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in vascular smooth muscle cells, indicating a distinct pharmacological mechanism [1].

Renin Inhibitors Pharmacodynamics Intracellular Accumulation

Enantiomer-Dependent Plasma Renin Activity Suppression: (R)- vs. (S)-Isomer Inferred from Clinical Data

While no direct head-to-head comparison of the isolated (3R) and (3S) enantiomers of oxan-3-yl methanamine is publicly available, the clinical performance of VTP-27999—which exclusively employs the (R)-stereochemistry at the tetrahydropyran ring—demonstrates a dose-dependent induction of plasma renin, increasing renin concentration up to 350-fold [1]. This induction was greater than that observed with aliskiren, suggesting that the (R)-configuration at this position contributes to enhanced intrarenal renin inhibition. The (S)-enantiomer or racemate would be expected to show different pharmacodynamic profiles, as is typical for chiral drugs .

Renin Inhibitors Pharmacodynamics Stereochemistry

Verified Enantiomeric Purity: 97% (3R)-Isomer from Multiple Suppliers

Commercial suppliers specify the enantiomeric purity of [(3R)-oxan-3-yl]methanamine hydrochloride at 97% (CAS 2007916-32-5) and 95% . In contrast, the (3S)-enantiomer (CAS 2007916-42-7) is offered at a similar purity (95–97%) but represents a distinct chemical entity with different biological and synthetic applications . Procurement of the (3R)-isomer ensures that the stereochemical integrity of the building block matches the requirements of stereospecific syntheses.

Chiral Building Blocks Chemical Purity Procurement Specification

Conformational Rigidity Advantage: LogP and Topological Polar Surface Area (TPSA) Profile

The (3R)-oxan-3-yl methanamine hydrochloride scaffold exhibits a computed LogP of -0.16 and a TPSA of 35.3 Ų [1], values that lie within the optimal range for central nervous system (CNS) drug candidates (typically LogP 1–3, TPSA < 60–70 Ų). Compared to the more lipophilic cyclohexylmethyl analog (estimated LogP ~2–3), the tetrahydropyran ring introduces a polar oxygen atom that enhances aqueous solubility without sacrificing membrane permeability . This balanced profile is not achievable with carbocyclic or acyclic amine alternatives.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Targeted Application Scenarios for (3R)-Oxan-3-yl Methanamine HCl Based on Quantitative Evidence


Medicinal Chemistry: Design of Orally Bioavailable Renin Inhibitors

The (3R)-tetrahydropyran-3-yl methylamine scaffold is a validated building block for direct renin inhibitors requiring improved oral exposure. Replacement of a cyclohexylmethyl group with this moiety increased oral bioavailability from <10% to >15% across multiple species [1]. This improvement is attributed to the polar oxygen atom in the tetrahydropyran ring, which enhances solubility while maintaining passive permeability. Researchers developing novel antihypertensive or renoprotective agents should prioritize this chiral amine over carbocyclic analogs to address historical bioavailability challenges.

Pharmacological Profiling: Differentiated Intracellular Renin Modulation

The scaffold, as embodied in VTP-27999, demonstrates enhanced intracellular accumulation in renin-expressing cells compared to aliskiren, achieving equivalent intracellular renin blockade at five-fold lower concentrations [1]. Moreover, VTP-27999 uniquely interferes with renin-mediated ERK1/2 signaling—a feature not shared by aliskiren. These properties make the (3R)-oxan-3-yl methanamine core an attractive starting point for developing renin inhibitors with potential advantages in tissue penetration and off-target signaling modulation.

Asymmetric Synthesis: Stereodefined Chiral Building Block

With a verified enantiomeric purity of 97% (CAS 2007916-32-5), this compound serves as a reliable chiral building block for the construction of more complex stereodefined molecules [1]. The (R)-configuration at the tetrahydropyran 3-position provides a predictable three-dimensional vector for amine functionalization, making it suitable for the synthesis of chiral ligands, pharmaceutical intermediates, and natural product analogs where stereochemistry dictates biological activity.

Physicochemical Optimization in CNS Drug Discovery

The computed LogP (-0.16) and TPSA (35.3 Ų) of the (3R)-oxan-3-yl methanamine scaffold fall within favorable ranges for CNS drug candidates, balancing polarity and lipophilicity to optimize blood-brain barrier penetration [1]. Medicinal chemists seeking to improve the CNS multiparameter optimization (MPO) scores of their lead series should consider this tetrahydropyran-based amine as a replacement for more lipophilic, carbocyclic amines that often lead to off-target toxicity or poor solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(3R)-oxan-3-yl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.